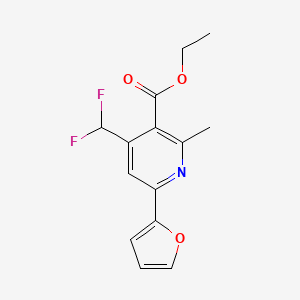
Ethyl 4-(difluoromethyl)-6-(furan-2-yl)-2-methylnicotinate
Vue d'ensemble
Description
Ethyl 4-(difluoromethyl)-6-(furan-2-yl)-2-methylnicotinate, also known as 4-difluoromethyl-6-furfuryl-2-methylnicotinate, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a member of the class of compounds known as nicotinic acid esters, which are derivatives of the common vitamin B3, niacin. This compound has been studied for its potential use in various research applications, including its biochemical and physiological effects, and its potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of ethyl 4-(difluoromethyl)-6-(furan-2-yl)-2-methylnicotinate is not yet fully understood. However, it is thought to act as a fluorescent probe for the detection of various reactive species, such as peroxynitrite, reactive oxygen species, and nitric oxide. When the compound is exposed to these reactive species, it undergoes a chemical reaction that results in the emission of a fluorescent signal. This signal can then be used to detect the presence of the reactive species in a sample.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-(difluoromethyl)-6-(furan-2-yl)-2-methylnicotinate are not yet fully understood. However, it is thought to act as a fluorescent probe for the detection of various reactive species, such as peroxynitrite, reactive oxygen species, and nitric oxide. These reactive species are involved in various physiological processes, including inflammation, oxidative stress, and signaling. Thus, this compound may have potential applications in the study of these physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of ethyl 4-(difluoromethyl)-6-(furan-2-yl)-2-methylnicotinate for lab experiments include its high fluorescence intensity, which makes it useful for detecting various reactive species in a sample. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, this compound is also relatively expensive and may not be suitable for some experiments due to its cost. Additionally, this compound is not approved for use in humans, so it should only be used for laboratory experiments.
Orientations Futures
The potential future directions for ethyl 4-(difluoromethyl)-6-(furan-2-yl)-2-methylnicotinate include the study of its potential applications in the detection of other reactive species, such as hydrogen peroxide and superoxide anions, as well as its potential applications in the study of other physiological processes. Additionally, this compound could be further studied for its potential use as a fluorescent probe for the detection of other molecules, such as amino acids and proteins. Finally, this compound could be further studied for its potential use as a fluorescent marker for imaging and tracking cellular processes in vivo.
Applications De Recherche Scientifique
Ethyl 4-(difluoromethyl)-6-(furan-2-yl)-2-methylnicotinate has been studied for its potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of peroxynitrite, a reactive nitrogen species that is involved in inflammation and oxidative stress. It has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species, which are involved in various physiological processes. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of nitric oxide, a signaling molecule involved in various physiological processes.
Propriétés
IUPAC Name |
ethyl 4-(difluoromethyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3/c1-3-19-14(18)12-8(2)17-10(7-9(12)13(15)16)11-5-4-6-20-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIBYIZIKWRXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(difluoromethyl)-6-(furan-2-yl)-2-methylnicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




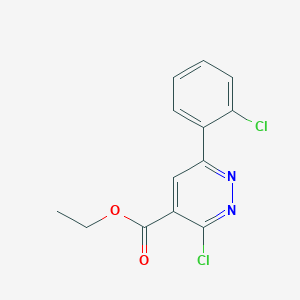
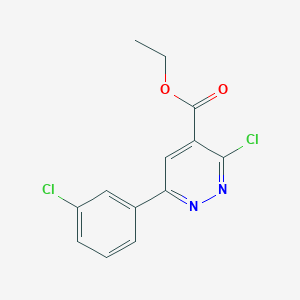
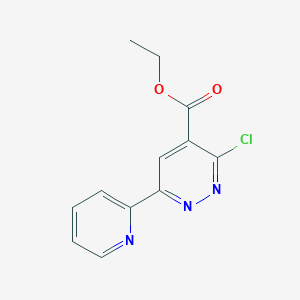
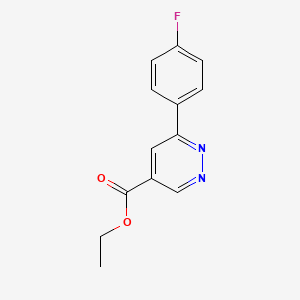
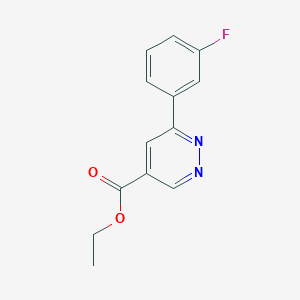

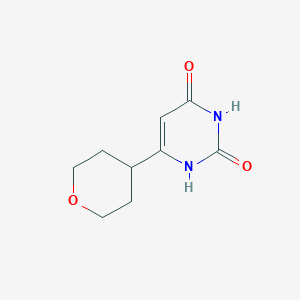

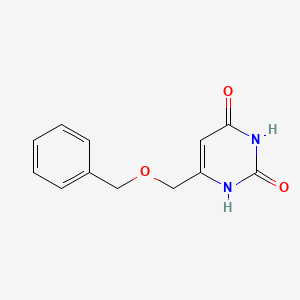

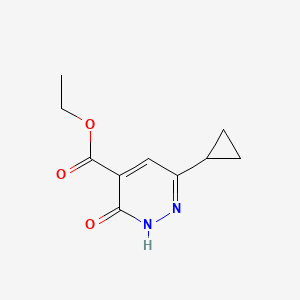

![4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491927.png)